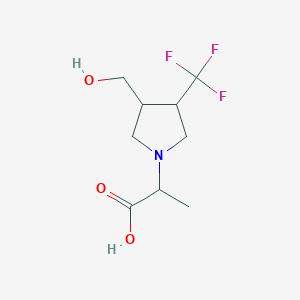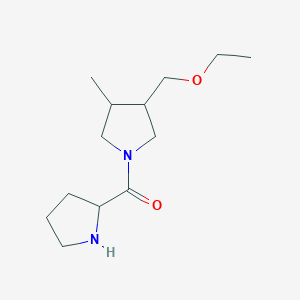
2-Cloro-1-(2-(piridin-3-il)pirrolidin-1-il)butan-1-ona
Descripción general
Descripción
2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antituberculosos
El compuesto ha sido investigado por su potencial como agente antituberculoso. Los investigadores han diseñado y sintetizado derivados que exhiben una actividad significativa contra Mycobacterium tuberculosis H37Ra, con concentraciones inhibitorias (IC50) en el rango micromolar bajo . Esto sugiere que el compuesto y sus derivados podrían ser candidatos prometedores para el desarrollo de nuevos fármacos antituberculosos, especialmente frente a cepas multirresistentes de tuberculosis.
Aplicaciones Antibacterianas
Un área de investigación relacionada involucra la síntesis de nuevas series de compuestos por sus propiedades antibacterianas. Si bien no es el compuesto exacto en cuestión, se han sintetizado estructuras similares de piridin-3-il y se ha demostrado que tienen potencial como agentes antibacterianos . Esto indica que la estructura principal de “2-Cloro-1-(2-(piridin-3-il)pirrolidin-1-il)butan-1-ona” podría modificarse para mejorar su eficacia antibacteriana.
Catálisis en Síntesis Orgánica
Los compuestos con motivos de piridin-3-il se han utilizado como catalizadores en la síntesis orgánica. Por ejemplo, los complejos basados en estructuras de cloro y piridin-2-il han mostrado actividad catalítica, lo que sugiere que “this compound” también podría servir como catalizador en diversas reacciones orgánicas, potencialmente mejorando la eficiencia y la selectividad .
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, can lead to a different biological profile of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as inhibitors of a wide range of enzymes .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the antioxidative and antibacterial properties of such compounds have been described and their effects on the cell cycle have been characterized .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can modulate signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the type of cells and the concentration of the compound used in experiments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one can change over time due to its stability and degradation. Studies have shown that the compound’s stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which may be attributed to its gradual degradation and accumulation of metabolites.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity.
Metabolic Pathways
2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further influence cellular functions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)butan-1-one is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Identifying the subcellular targets of the compound is essential for elucidating its mechanism of action and potential therapeutic uses.
Propiedades
IUPAC Name |
2-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-2-11(14)13(17)16-8-4-6-12(16)10-5-3-7-15-9-10/h3,5,7,9,11-12H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSSFXJKQYRSBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1C2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















